N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide -

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Catalog Number: EVT-4703465
CAS Number:
Molecular Formula: C14H23N5O2S
Molecular Weight: 325.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate []

  • Compound Description: This compound features a pyrazole ring substituted at the 4-position with a methylidene linker connected to a thiazolo[3,2-a]pyrimidine core. This structure was synthesized via a three-component reaction and characterized using various spectroscopic techniques. []

2. 5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile []

  • Compound Description: This compound represents an N-heterocyclic ligand with a pyrazole ring linked to a dihydropyridine core via a diazenyl bridge. This ligand was complexed with various 3d-transition metals to investigate their biological activities, including antimicrobial, antimycobacterial, and cytotoxic properties. []

3. 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene []

  • Compound Description: This molecule acts as a flexible, pyrazole-based ligand used to create porous coordination polymers with late transition metals. The resulting materials showed high thermal robustness and interesting gas adsorption properties. []

4. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent Glycine Transporter 1 (GlyT1) inhibitor designed by merging different chemical scaffolds to enhance activity. It exhibited strong inhibitory activity in vitro and demonstrated promising results in rodent models of schizophrenia. []

5. 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine []

    6. 8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine []

    • Compound Description: Developed through structure-activity relationship studies, this compound represents a high-affinity A2B adenosine receptor antagonist with significant selectivity over A1, A2A, and A3 adenosine receptors. It demonstrates the potential of 8-(C-4-pyrazolyl) xanthines for therapeutic applications. []

    7. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

    • Compound Description: This compound features a pyrazole ring connected to a tetrahydropyrimidine core. Structural analysis revealed a flattened boat conformation for the dihydropyrimidinone ring and an intramolecular C—H⋯O contact stabilizing the molecular conformation. []

    8. 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one []

    • Compound Description: This series of compounds incorporates a 3,5-dimethyl-1H-pyrazole unit fused with various nitrogen and sulfur-containing heterocycles. These compounds were synthesized and evaluated for their antibacterial activity against different bacterial species, exhibiting good efficacy. []

    9. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []

    • Compound Description: This novel class of heterocyclic compounds was synthesized via multistep reactions involving chalcones, pyrazolin-N-thioamides, and various ketones. The structures of several derivatives were confirmed using X-ray crystallography. []

    10. 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

    • Compound Description: Synthesized alongside 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, this class of compounds represents another example of novel heterocyclic systems derived from pyrazole building blocks. The high yields achieved in their synthesis highlight their potential for further derivatization and exploration. []

    11. Ethyl 5-amino-1-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbon­yl)-3-methyl-1H-pyrazole-4-carboxyl­ate []

    • Compound Description: This compound features two pyrazole rings linked by a carbonyl group. Crystallographic analysis revealed a network of N—H⋯O and N—H⋯N hydrogen bonds contributing to the stability of the crystal structure. []

    12. (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl) methanone []

    • Compound Description: Belonging to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, this compound showed potent activity against pentylenetetrazole-induced convulsions, highlighting its potential as an anticonvulsant agent. []

    13. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone []

    • Compound Description: This molecule, part of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, displayed a favorable anticonvulsant/depression ratio, suggesting potential for further development as a therapeutic agent for seizure disorders. []

    14. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methan one []

    • Compound Description: This compound, a member of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, exhibited potent central nervous system (CNS) depressant activity, suggesting potential for treating conditions characterized by excessive neuronal activity. []

    15. (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone []

    • Compound Description: Belonging to the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, this compound demonstrated potent CNS depressant activity, suggesting potential applications in managing conditions involving heightened neuronal excitability. []

    16. (5-amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone []

    • Compound Description: This compound, a member of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, exhibited potent CNS depressant activity, indicating possible therapeutic applications for conditions characterized by excessive neuronal activity. []

    17. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl) (2-thienyl)methanone []

    • Compound Description: This compound, a member of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, demonstrated significant central depressant activity without showing anticonvulsant activity or impairing motor function, making it a potentially interesting compound for further research. []

    18. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl)methanone []

    • Compound Description: This molecule, part of the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones series, exhibited a behavioral profile suggestive of potential antipsychotic activity but also showed a positive Ames test result, raising concerns about potential mutagenicity. []

    19. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

    • Compound Description: This compound contains a pyrazolone ring linked to another pyrazole ring via a substituted amine bridge. Structural analysis revealed a thienyl-ring flip disorder and an intramolecular N—H⋯O interaction contributing to the molecule's conformation. []

    20. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    • Compound Description: This novel series of bi-heterocyclic propanamides exhibited promising urease inhibitory activity and low cytotoxicity in hemolysis assays, making them potentially valuable leads for drug development. []

    21. Ethyl or methyl 1,5‐disubstituted 1H‐pyrazole‐4‐carboxylates []

    • Compound Description: This class of compounds, encompassing various 1,5-disubstituted pyrazole-4-carboxylate esters, serves as valuable intermediates in synthesizing diversely substituted pyrazoles. They are prepared through the reaction of 2-dimethylaminomethylene-3-oxoalkanoates with hydrazines, followed by hydrolysis and decarboxylation. []

    22. 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)- 6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole []

    • Compound Description: This compound, featuring a pyrazole ring linked to a triazolo[3,4-b]-1,3,4-thiadiazole core, demonstrated fungicidal activity. Structural analysis confirmed its E stereochemistry. []

    23. 1-(Naphthalen-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate []

    • Compound Description: This compound, designed based on in silico evaluations for potential activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), exhibited modest inhibitory activity against the enzyme. []

    24. 1-(Naphthalen-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate []

    • Compound Description: This compound, a regioisomer of the previously mentioned 1-(naphthalen-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate, was synthesized and evaluated for PfDHODH inhibitory activity. It showed modest activity against the enzyme, highlighting the influence of regioisomerism on biological activity. []

    25. 1-(2,4,6-Trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate []

    • Compound Description: This compound, a derivative of 3-hydroxy-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its potential to inhibit PfDHODH. It exhibited modest activity against the enzyme, contributing to the structure-activity relationship understanding of this compound class. []

    26. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate []

    • Compound Description: This molecule, another derivative of 3-hydroxy-1H-pyrazole-4-carboxylate, was synthesized and assessed for its inhibitory activity against PfDHODH. Although it displayed modest activity, its synthesis contributes to the structure-activity relationship understanding within this chemical series. []

    27. 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine []

    • Compound Description: This key intermediate is crucial in synthesizing teneligliptin, a drug used for treating Type 2 Diabetes. This report focuses on developing a new, efficient, and scalable synthetic route for this intermediate, aiming to improve the overall drug manufacturing process. []

    28. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone []

    • Compound Description: This compound incorporates a pyrazole ring functionalized with both a ketone and an oxime group. Structural analysis revealed the formation of dimers through hydrogen-bonding interactions involving the pyrazole NH group and the carbonyl O atom, highlighting the role of intermolecular interactions in its solid-state packing. []

    29. 1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

    • Compound Description: This compound features two linked pyrazole rings, one in its pyrazolone form. Structural analysis revealed an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif and specific dihedral angles between the different rings within the molecule. []

    30. N- ((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H- (1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)- 1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides []

    • Compound Description: This series of compounds combines pyrazole, thiadiazole, and dioxaphosphepino rings. Their synthesis involved the condensation of substituted phenyl phosphorodichloridates with specific thiadiazole derivatives. []

    31. N-{(1s)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1h-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride [, ]

    • Compound Description: This compound acts as an improved AKT inhibitor and has been characterized in crystalline form as its hydrochloride salt. [, ]

    32. 5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)- 1-arylethyl)‐1H‐pyrazol‐3‐ol Derivatives []

    • Compound Description: This series of compounds, incorporating a pyrazol-3-ol moiety linked to a nitroisoxazole unit, was synthesized using a one-pot, four-component domino reaction. The synthesized derivatives were evaluated for their antibacterial activity. []

    33. N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide []

    • Compound Description: This molecule features a pyrazolone ring connected to an acetohydrazide moiety. Crystallographic analysis revealed intramolecular N—H⋯O and C—H⋯O hydrogen bonds influencing the molecular conformation, while intermolecular interactions contribute to the crystal packing. []

    (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide []

    • Compound Description: This compound features a complex structure incorporating two pyrazole rings, one embedded within a benzo[b]pyrazolo[3,4-f][1,5]diazocine system. The central eight-membered ring exhibits deviation from the ideal boat conformation due to steric hindrance. []

    35. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

    • Compound Description: This complex molecule consists of a central pyrazole ring linked to thiazole and triazole moieties. Crystallographic studies revealed a twisted molecular conformation and the presence of intermolecular interactions, including π–π stacking between thiazole and triazole rings, contributing to its three-dimensional structure. []

    36. 4-({4-[1-(Methoxyimino)ethyl]anilino}(phenyl)methylene)-3-methyl-2-phenyl-1H-pyrazol-5(4H)-one []

    • Compound Description: This compound features a pyrazole ring with an exocyclic double bond, decorated with various substituents, including a methoxyimino group. Structural analysis revealed a strong intramolecular N—H⋯O hydrogen bond influencing the molecule's conformation, and intermolecular interactions contribute to its crystal packing. []

    37. N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine []

    • Compound Description: This compound belongs to a series of pyrazolylpyrimidine derivatives designed and synthesized as potential herbicides. This particular compound showed strong inhibitory activity against the root growth of Pennisetum alopecuroides L. (a common weed). []

    38. 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine []

    • Compound Description: This compound, another member of the pyrazolylpyrimidine series synthesized as potential herbicides, displayed significant inhibition of chlorophyll levels in Pennisetum alopecuroides L. seedlings. []

    Properties

    Product Name

    N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

    IUPAC Name

    N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide

    Molecular Formula

    C14H23N5O2S

    Molecular Weight

    325.43 g/mol

    InChI

    InChI=1S/C14H23N5O2S/c1-6-18-8-13(11(3)16-18)9-19(7-2)22(20,21)14-10-17(5)15-12(14)4/h8,10H,6-7,9H2,1-5H3

    InChI Key

    ZTZBNFCQKXPJDB-UHFFFAOYSA-N

    SMILES

    CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CN(N=C2C)C

    Canonical SMILES

    CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CN(N=C2C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.